Pentanoic acid, 3-methyl-2-[[4-(1-methylethyl)benzoyl]amino]-
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Overview
Description
- Reagent: Benzoyl chloride (C6H5COCl)
- Conditions: Basic medium (e.g., pyridine), room temperature
Amination
- Reagent: Ammonia (NH3) or an amine derivative
- Conditions: Solvent (e.g., ethanol), elevated temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 3-methyl-2-[[4-(1-methylethyl)benzoyl]amino]- typically involves multiple steps, starting with the preparation of the pentanoic acid backbone. This can be achieved through the oxidation of 3-methylpentanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The resulting 3-methylpentanoic acid is then subjected to a series of reactions to introduce the benzoyl and amino groups.
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Oxidation of 3-methylpentanol
- Reagent: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
- Conditions: Aqueous or acidic medium, elevated temperature
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 3-methyl-2-[[4-(1-methylethyl)benzoyl]amino]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The benzoyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
- Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
- Conditions: Aqueous or acidic medium, elevated temperature
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Reduction
- Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
- Conditions: Solvent (e.g., ether), room temperature
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Substitution
- Reagents: Halogenating agents (e.g., thionyl chloride, SOCl2)
- Conditions: Solvent (e.g., dichloromethane), room temperature
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pentanoic acid, 3-methyl-2-[[4-(1-methylethyl)benzoyl]amino]- has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentanoic acid, 3-methyl-2-[[4-(1-methylethyl)benzoyl]amino]- involves its interaction with specific molecular targets and pathways. The benzoyl and amino groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Valeric acid, 3-methyl-: Similar pentanoic acid backbone but lacks the benzoyl and amino groups.
3-Methylpentanoic acid: Similar structure but without the benzoyl and amino substituents.
4-(1-Methylethyl)benzoic acid: Contains the benzoyl group but lacks the pentanoic acid backbone.
Uniqueness
Pentanoic acid, 3-methyl-2-[[4-(1-methylethyl)benzoyl]amino]- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H23NO3 |
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Molecular Weight |
277.36 g/mol |
IUPAC Name |
3-methyl-2-[(4-propan-2-ylbenzoyl)amino]pentanoic acid |
InChI |
InChI=1S/C16H23NO3/c1-5-11(4)14(16(19)20)17-15(18)13-8-6-12(7-9-13)10(2)3/h6-11,14H,5H2,1-4H3,(H,17,18)(H,19,20) |
InChI Key |
QLMZAXJHMMUOFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)C |
Origin of Product |
United States |
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